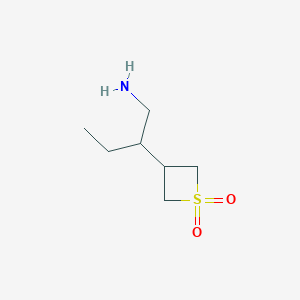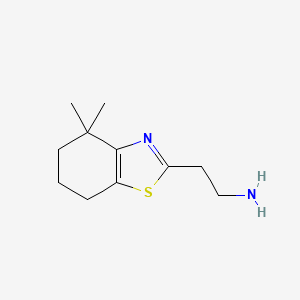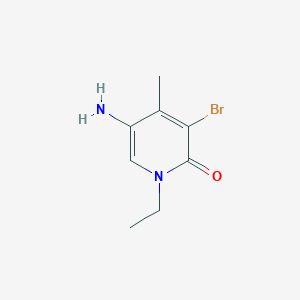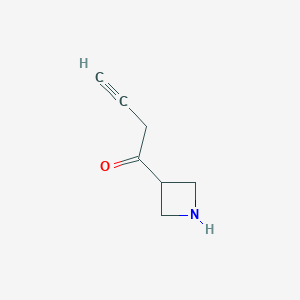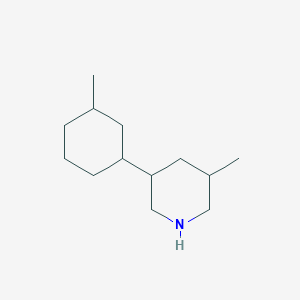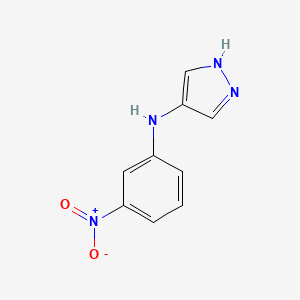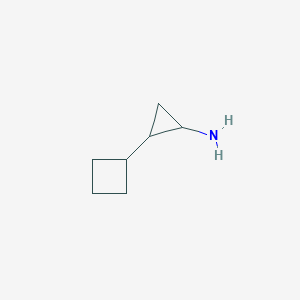
2-Cyclobutylcyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutylcyclopropan-1-amine is an organic compound that features a cyclobutyl group attached to a cyclopropane ring, with an amine group (-NH2) attached to the cyclopropane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylcyclopropan-1-amine typically involves the formation of the cyclopropane ring followed by the introduction of the cyclobutyl group and the amine group. One common method is the cyclopropanation of an appropriate alkene using a carbenoid reagent, such as a diazo compound, in the presence of a metal catalyst like rhodium or copper. The cyclobutyl group can be introduced through a substitution reaction, and the amine group can be added via reductive amination of a corresponding ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and catalysts would be influenced by cost, availability, and environmental considerations.
化学反応の分析
Types of Reactions
2-Cyclobutylcyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropane derivatives.
科学的研究の応用
2-Cyclobutylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Cyclobutylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring provides conformational rigidity, which can enhance binding affinity and specificity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Cyclopropylamine: Similar structure but lacks the cyclobutyl group.
Cyclobutylamine: Similar structure but lacks the cyclopropane ring.
Cyclopropylcyclobutane: Similar structure but lacks the amine group.
Uniqueness
2-Cyclobutylcyclopropan-1-amine is unique due to the presence of both the cyclopropane and cyclobutyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC名 |
2-cyclobutylcyclopropan-1-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-6(7)5-2-1-3-5/h5-7H,1-4,8H2 |
InChIキー |
VTQMMGJTTDHSFV-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2CC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


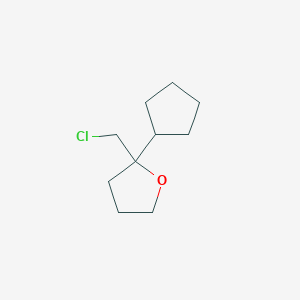

![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
